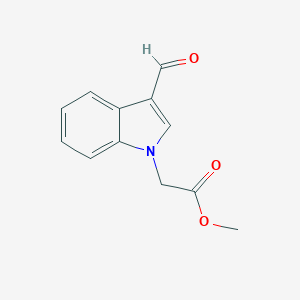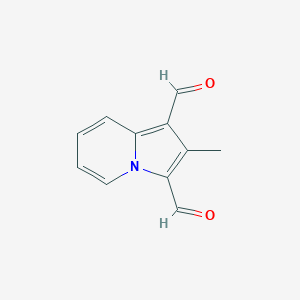![molecular formula C15H26N2O3 B186937 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate CAS No. 80619-62-1](/img/structure/B186937.png)
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate, also known as AZD3480, is a novel compound that has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Mechanism Of Action
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. By stimulating this receptor, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate enhances cholinergic neurotransmission in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, regions of the brain involved in cognitive processing. It also enhances dopamine release in the prefrontal cortex, which is important for attention and working memory. 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia, as well as in healthy subjects.
Advantages And Limitations For Lab Experiments
One advantage of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is its selectivity for the α4β2 nicotinic acetylcholine receptor, which reduces the risk of side effects associated with non-selective cholinergic agonists. However, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has a short half-life and must be administered multiple times per day, which can be a limitation in lab experiments.
Future Directions
For research on 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate include investigating its potential use in the treatment of other cognitive disorders such as Parkinson's disease and traumatic brain injury. Additionally, studies are needed to determine the long-term safety and efficacy of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate in humans. Novel formulations of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate with improved pharmacokinetic properties may also be developed to enhance its therapeutic potential.
Synthesis Methods
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is synthesized through a series of chemical reactions involving the condensation of 3-morpholin-4-ylpropanoic acid with 8-methyl-8-azabicyclo[3.2.1]oct-3-one. The resulting product is then esterified with propanoic acid to form 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate. The synthesis method has been optimized to produce high yields of pure 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. Clinical trials in humans have shown promising results in improving attention and memory in patients with ADHD.
properties
CAS RN |
80619-62-1 |
|---|---|
Product Name |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate |
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3 |
InChI Key |
JBICFMQWCKPGRR-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |
synonyms |
motropin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



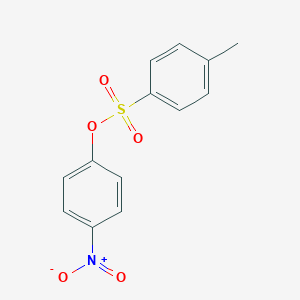
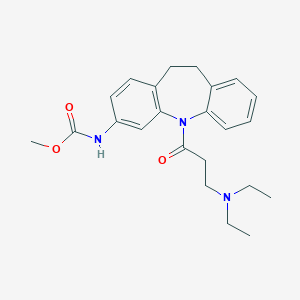
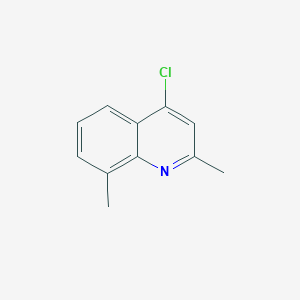
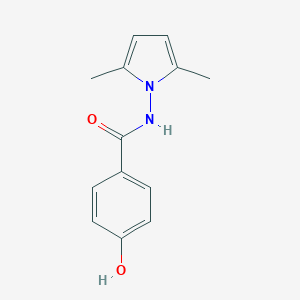
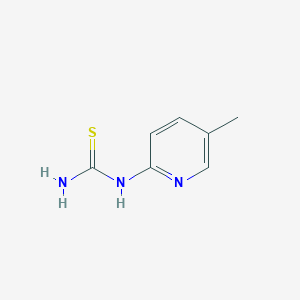
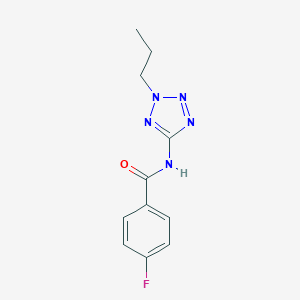
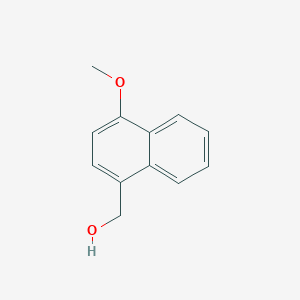
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
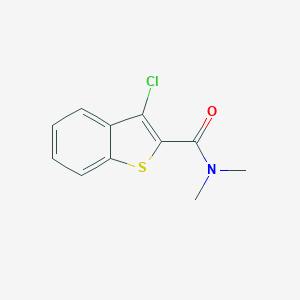
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
